molecular formula C7H9F3N2O B1414099 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol CAS No. 1935603-31-8

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol

Cat. No. B1414099
CAS RN: 1935603-31-8
M. Wt: 194.15 g/mol
InChI Key: AUTFYHCEEIQSNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as triazoles, has been extensively studied. Triazoles are significant heterocycles that exhibit broad biological activities. A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .


Chemical Reactions Analysis

Specific chemical reactions involving “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” are not mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Metallomacrocyclic Palladium(II) Complexes : New hybrid pyrazole ligands substituted with polyether chains and phenyl groups, related to the compound , have been synthesized. These ligands reacted with palladium(II) complexes to form monomeric and dimeric compounds. Their solid-state structures were determined by X-ray diffraction, and the compounds were fully characterized, including diffusion NMR studies (Guerrero et al., 2008).

  • Bipyrazole Derivatives as Corrosion Inhibitors : A density functional theory (DFT) study was conducted on bipyrazolic-type organic compounds, including derivatives of the compound , to determine their potential activity as corrosion inhibitors. Theoretical calculations matched experimental data, suggesting potential applications in corrosion inhibition (Wang et al., 2006).

Chemical Properties and Reactions

  • Tautomerism Studies : Research on N-Substituted Pyrazolones, which are closely related to the compound , investigated their tautomerism. X-ray crystal structure analysis and NMR studies were used to understand the molecular behavior in different solvents (Arbačiauskienė et al., 2018).

  • Vilsmeier-Haak Formylation : The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, similar to the compound in focus, was studied. This research provides insights into the chemical reactivity of these pyrazole derivatives, which could be applicable to the compound (Attaryan et al., 2006).

Potential Biological Applications

  • Prostate Cancer Antigen-1 Inhibitors : A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, structurally related to the compound, were synthesized and evaluated as inhibitors of prostate cancer antigen-1. These studies could provide a foundation for future research on related compounds as potential anti-cancer drugs (Nakao et al., 2014).

  • Antibacterial and DNA Photocleavage Study : 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, which share structural similarities with the compound , showed potential antibacterial properties and DNA photocleavage activity. This indicates possible applications in microbiology and genetic studies (Sharma et al., 2020).

Safety and Hazards

The safety and hazards of “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” are not explicitly mentioned in the search results .

Future Directions

The future directions of research involving “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” are not explicitly mentioned in the search results .

properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-4-6(13)5(2)12(11-4)3-7(8,9)10/h13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFYHCEEIQSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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